6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one 6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 451465-81-9
VCID: VC4237630
InChI: InChI=1S/C16H13ClN2OS/c1-10-2-4-11(5-3-10)9-19-15(20)13-8-12(17)6-7-14(13)18-16(19)21/h2-8H,9H2,1H3,(H,18,21)
SMILES: CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S
Molecular Formula: C16H13ClN2OS
Molecular Weight: 316.8

6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

CAS No.: 451465-81-9

Cat. No.: VC4237630

Molecular Formula: C16H13ClN2OS

Molecular Weight: 316.8

* For research use only. Not for human or veterinary use.

6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one - 451465-81-9

Specification

CAS No. 451465-81-9
Molecular Formula C16H13ClN2OS
Molecular Weight 316.8
IUPAC Name 6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Standard InChI InChI=1S/C16H13ClN2OS/c1-10-2-4-11(5-3-10)9-19-15(20)13-8-12(17)6-7-14(13)18-16(19)21/h2-8H,9H2,1H3,(H,18,21)
Standard InChI Key SSPCXNZRYWWYQP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S

Introduction

Synthesis and Purification

The synthesis of similar quinazolinone compounds typically involves multi-step reactions, including cyclization and substitution reactions. For example, the synthesis of 6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves several key steps, emphasizing the importance of reaction conditions and purification techniques to achieve high yields of the desired compound.

Biological Activity and Potential Applications

Compounds similar to 6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one exhibit various biological activities, including potential therapeutic applications. The specific biological activity of this compound would require further investigation to establish its efficacy and mechanism of action.

Potential ApplicationDescription
Therapeutic UseMay exhibit activity against specific biological targets
Chemical ReactivityUseful in synthetic chemistry due to its functional groups
Biological StudiesInteraction studies necessary to understand its mechanism of action

Comparison with Similar Compounds

Similar compounds, such as 6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, have been studied for their biological activities. The presence of halogen substitutions (like chlorine and fluorine) can enhance biological activity compared to simpler analogs. The sulfanylidene group may provide distinct reactivity profiles not found in simpler quinazolinones.

CompoundMolecular FormulaKey Features
6-Chloro-3-[(4-Methylphenyl)methyl]-2-Sulfanylidene-1H-Quinazolin-4-OneNot specifiedChloro, methylphenylmethyl, sulfanylidene groups
6-Chloro-3-[(4-Fluorophenyl)methyl]-2-Sulfanylidene-1H-Quinazolin-4-OneC18H12ClFN2OSChloro, fluorophenylmethyl, sulfanylidene groups
6-ChloroquinazolinoneBasic quinazolinone structureLacks specific substituents

Future Research Directions

Further research is needed to fully understand the properties and potential applications of 6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one. This includes detailed synthesis protocols, biological activity studies, and interaction analyses to elucidate its therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator